4-Fluoro-2-(methylsulfonyl)phenol
Description
Contextual Significance of Fluorinated Phenolic Sulfones
Phenol (B47542) and its derivatives are fundamental building blocks in organic chemistry. inchem.orgnih.gov They serve as versatile intermediates in the synthesis of a wide array of more complex molecules, finding applications in industries ranging from pharmaceuticals and agrochemicals to materials science. chemistryviews.org The hydroxyl group of phenol can be readily converted into other functional groups, and the aromatic ring can undergo various substitution reactions, making phenols highly valuable in the construction of diverse molecular architectures. google.com The development of new methods for synthesizing phenols, particularly under mild conditions, continues to be an active area of research to facilitate their use with sensitive and complex substrates. chemistryviews.orgorganic-chemistry.org
The methylsulfonyl group (-SO2CH3) is another key functional group in medicinal chemistry and molecular design. namiki-s.co.jpnih.gov It is a strong electron-withdrawing group and can form hydrogen bonds, which can influence a molecule's interaction with biological targets. nih.gov The inclusion of a methylsulfonyl moiety can also improve a compound's solubility and metabolic stability. namiki-s.co.jp This functional group is found in a number of marketed drugs and is a common choice for chemists looking to optimize the properties of a lead compound. namiki-s.co.jp The sulfonyl group is chemically robust and resistant to decomposition. wikipedia.org
Structural Considerations and Electronic Properties of 4-Fluoro-2-(methylsulfonyl)phenol
The specific arrangement of the fluorine atom and the methylsulfonyl group on the phenol ring in this compound dictates its unique electronic landscape and reactivity.
Both the fluorine atom and the methylsulfonyl group are electron-withdrawing. Their presence on the aromatic ring decreases the electron density of the ring, which in turn affects its reactivity. Specifically, the strong inductive effect of the fluorine atom and the powerful electron-withdrawing nature of the methylsulfonyl group work in concert to make the aromatic ring less susceptible to electrophilic attack. numberanalytics.comnamiki-s.co.jp Conversely, this electron deficiency can make the compound more reactive towards nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. stackexchange.com The positions of these substituents are also critical; in this case, the ortho and para relationship of the methylsulfonyl and fluoro groups to the hydroxyl group significantly influences the molecule's properties.
The acidity of a phenol is a measure of its ability to donate its hydroxyl proton. fiveable.me This property is highly sensitive to the presence of substituents on the aromatic ring. libretexts.orgsips.org.in Electron-withdrawing groups, such as fluorine and methylsulfonyl, increase the acidity of the phenol by stabilizing the resulting phenoxide ion through the delocalization of the negative charge. sips.org.inbyjus.com The more stable the phenoxide ion, the more acidic the original phenol. libretexts.org The pKa value, which is a quantitative measure of acidity, is expected to be lower for this compound compared to unsubstituted phenol, indicating that it is a stronger acid. fiveable.me This enhanced acidity is a key feature that influences the compound's reactivity in various chemical transformations. fiveable.me
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C7H7FO3S |
| Molecular Weight | 190.19 g/mol |
| Melting Point | 92-94 °C |
| Boiling Point | 362.8±42.0 °C (Predicted) |
| Density | 1.420±0.06 g/cm3 (Predicted) |
| pKa | 6.31±0.18 (Predicted) |
| Physical Form | Solid |
| Color | Faint red to light brown |
| CAS Number | 398456-87-6 |
Data sourced from ChemicalBook. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWNBJSKFLDCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Methylsulfonyl Phenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group is a primary site of reactivity in 4-Fluoro-2-(methylsulfonyl)phenol, participating in characteristic reactions such as esterification and etherification, and engaging in significant hydrogen bonding interactions that influence its physical and chemical properties.
Esterification and Etherification Reactions of the Phenolic Moiety
The phenolic hydroxyl group of this compound can undergo esterification to form the corresponding esters. This transformation is typically achieved by reacting the phenol (B47542) with a carboxylic acid or, more commonly, a more reactive derivative like a carboxylic acid anhydride (B1165640) or an acyl chloride. The reaction is often catalyzed by a strong acid, such as methanesulfonic acid. google.com For instance, direct esterification can be carried out by reacting the phenol with an acid anhydride in the presence of the catalyst at elevated temperatures. google.com A slight excess of the anhydride is often used to drive the reaction to completion. google.com
Etherification of the phenolic moiety can also be accomplished. One significant method involves a nucleophilic aromatic substitution (SNAr) pathway where an alkoxide acts as the nucleophile. For example, carbohydrate-derived alcohols have been successfully coupled with activated fluoroaromatics, such as 4-fluorophenyl methyl sulfone, in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) to form aryl ethers. acs.org This demonstrates that the phenoxide of this compound, formed under basic conditions, can act as a nucleophile in similar etherification reactions.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions
The hydrogen bonding capabilities of this compound are complex, involving potential intramolecular and intermolecular interactions. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the methylsulfonyl group and the fluorine atom can act as hydrogen bond acceptors.
An intramolecular hydrogen bond can potentially form between the phenolic proton and an oxygen atom of the ortho-methylsulfonyl group, creating a six-membered ring. Such interactions are known to occur in other ortho-substituted phenols. acs.orgcanada.ca However, the existence and strength of an intramolecular hydrogen bond between a phenolic -OH and an ortho-fluoro substituent are debated, with studies on 2-halophenols suggesting it is very weak or non-existent for fluorine. rsc.org
In the solid state and in concentrated solutions, intermolecular hydrogen bonding is expected to be a dominant force. rsc.orgdocbrown.info Phenol molecules can form chains or other aggregates through O-H···O hydrogen bonds. rsc.orgcdnsciencepub.com In the case of this compound, the sulfonyl oxygens provide strong acceptor sites, likely leading to robust intermolecular O-H···O=S interactions. These interactions are generally stronger than O-H···F bonds. In the presence of strong hydrogen bond acceptor solvents like dimethyl sulfoxide (B87167) (DMSO), ortho-substituted phenols can form bifurcated intra/intermolecular hydrogen bonds rather than having the intramolecular bond broken. acs.org
Aromatic Reactivity: Substitution Patterns and Regioselectivity
The reactivity of the benzene (B151609) ring towards substitution reactions is heavily influenced by the existing substituents. The hydroxyl group is a powerful activating, ortho-, para-directing group, while the methylsulfonyl group is a strongly deactivating, meta-directing group. The fluorine atom is deactivating yet ortho-, para-directing. byjus.comquora.com
Electrophilic Aromatic Substitution Reactions on the Fluorinated and Sulfonylated Aromatic Ring
Electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the presence of two deactivating groups (fluoro and methylsulfonyl). However, the hydroxyl group is a very strong activator and its directing effect is dominant. byjus.comlibretexts.org
The -OH group directs incoming electrophiles to the positions ortho and para to it, which are C3, C5, and C1 (already substituted).
Position 3: Ortho to -OH and meta to -SO2Me. This position is activated by the -OH group.
Position 5: Para to -OH, meta to -F, and meta to -SO2Me. This position is also activated by the -OH group.
Nucleophilic Aromatic Substitution (SNAr) Reactions Influenced by Electron-Withdrawing Substituents
The aromatic ring of this compound is well-suited for nucleophilic aromatic substitution (SNAr) reactions. This is because the ring is rendered electron-deficient by the potent electron-withdrawing methylsulfonyl group. masterorganicchemistry.comlibretexts.org For an SNAr reaction to proceed, a good leaving group (typically a halide) must be positioned ortho or para to a strong electron-withdrawing group. libretexts.orgstrath.ac.uk
In this molecule, the fluorine atom at C4 serves as the leaving group. It is positioned ortho to the powerfully activating methylsulfonyl group at C2 (relative to the reaction site for a nucleophile attacking C4 and displacing fluoride). This ortho relationship strongly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. masterorganicchemistry.comlibretexts.org Therefore, this compound can react with various nucleophiles (such as amines, alkoxides, or thiolates) to displace the fluoride (B91410) ion and form new derivatives. The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, making fluorine an excellent leaving group for this transformation. masterorganicchemistry.com
Transformations Involving the Methylsulfonyl Moiety
The methylsulfonyl group is known for its high chemical stability and is generally resistant to many chemical transformations. namiki-s.co.jp It is a key pharmacophore in many drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability. sioc-journal.cn However, under specific conditions, it can be modified or removed.
One of the most significant transformations is the reductive cleavage of the C-S bond, which removes the entire methylsulfonyl group from the aromatic ring. This desulfonylation can be achieved using catalytic systems. For instance, a cobalt-catalyzed reduction using an N-heterocyclic carbene (NHC) ligand and an alkylmagnesium reagent as a hydride source has been shown to effectively reduce aryl sulfones to the corresponding arenes. researchgate.net Such reactions are valuable for late-stage functionalization, where the sulfonyl group is used as a "traceless handle" to direct other reactions before being removed. researchgate.net While the methylsulfonyl group is generally stable, these catalytic methods provide a pathway for its removal, converting this compound back to a fluorophenol derivative.
Applications in Advanced Organic Synthesis and Chemical Building Blocks
Precursor in the Synthesis of Complex Organic Molecules
The inherent functionalities of 4-Fluoro-2-(methylsulfonyl)phenol—the nucleophilic hydroxyl group, the electron-deficient aromatic ring, and the potential for substitution of the fluorine atom—make it an attractive starting material for synthesizing intricate organic molecules.
The compound serves as a key precursor for developing highly substituted aromatic and polycyclic structures that are prevalent in medicinal chemistry and materials science. The interplay between the electron-donating hydroxyl group and the electron-withdrawing sulfonyl and fluoro groups allows for regioselective transformations.
A pertinent example is the synthesis of substituted benzofurans, which are significant motifs in many biologically active compounds. nih.govnih.gov While direct synthesis from this compound is plausible, a closely related synthesis of 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran highlights the utility of the core structure. The synthesis involves the oxidation of a precursor, 5-fluoro-2-methyl-3-(4-methylphenylsulfanyl)-1-benzofuran, using an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA). nih.gov This transformation underscores how the fluorinated phenol (B47542) backbone, further functionalized with a sulfonyl group, can be elaborated into complex, rigid aromatic systems.
Table 1: Synthesis of a Functionalized Benzofuran Derivative
| Reactant | Reagent | Solvent | Product | Yield |
| 5-fluoro-2-methyl-3-(4-methylphenylsulfanyl)-1-benzofuran | 3-chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) | 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran | 73% |
This table illustrates a key oxidation step in the synthesis of a complex benzofuran, demonstrating the chemical transformations that the sulfonyl group can undergo while integrated into a fluorinated phenol-derived scaffold. nih.gov
The structural motif of this compound is a cornerstone for the synthesis of a wide array of heterocyclic compounds. The methylsulfonylphenyl unit is a key feature in many selective COX-2 inhibitors and other pharmacologically active molecules. nih.gov Synthetic strategies often utilize precursors containing this moiety to construct indole (B1671886), benzimidazole, and oxime derivatives. nih.gov
For instance, studies have shown the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives starting from p-methylsulfonyl acetophenone. nih.gov This precursor undergoes a Fischer indole synthesis, followed by further functionalization to yield various heterocyclic systems. These reactions demonstrate the robustness of the methylsulfonylphenyl group and its utility as a foundational element for building diverse heterocyclic rings, a role for which this compound is well-suited.
Table 2: Examples of Heterocycles Synthesized from a Methylsulfonylphenyl Precursor
| Precursor | Reaction Type | Resulting Heterocycle |
| p-Methylsulfonyl acetophenone | Fischer Indole Synthesis | Indole |
| Indole-3-carbaldehyde derivative | Condensation with o-phenylenediamine | Benzimidazole |
| Indole-3-carbaldehyde derivative | Reaction with hydroxylamine | Oxime |
This table showcases the versatility of the methylsulfonylphenyl scaffold, a core component of this compound, in the synthesis of various important heterocyclic systems. nih.gov
Contribution to Chemical Probe and Intermediate Synthesis
The dual presence of fluorine and a sulfonyl group makes this phenol an important intermediate for creating specialized molecules used in chemical biology and as building blocks for larger, more complex targets.
Fluorinated organic compounds are critical in the pharmaceutical and agrochemical industries, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. biesterfeld.no this compound is a prime example of a fluorinated building block that provides both a fluorine atom and a sulfonyl group for incorporation into larger molecules. fishersci.ie
Its utility extends to the synthesis of chemical probes. For example, phenols can be converted into fluorosulfates, which act as reactive groups in probes designed for sulfur(VI) fluoride (B91410) exchange (SuFEx) click chemistry. frontiersin.org This modular approach allows for the straightforward creation of probes to study biological systems. The structure of this compound makes it an ideal candidate for conversion into such bifunctional probes, where the sulfonyl group can modulate activity or solubility while the phenol is converted into a reactive fluorosulfate (B1228806) handle.
It is a common misconception that phenolic compounds themselves act as deoxyfluorination reagents. In fact, phenols are typically the substrates for deoxyfluorination reactions, where the hydroxyl group is replaced by a fluorine atom. nih.gov Therefore, this compound would serve as a precursor molecule in a reaction that introduces another fluorine atom, rather than acting as the fluorinating agent itself.
Specialized reagents, such as those derived from N,N-diaryl-2-chloroimidazolium chloride, are employed to achieve the deoxyfluorination of phenols. nih.gov The application of such a reaction to this compound would result in the formation of a difluorinated methylsulfonylbenzene derivative, a highly specialized and valuable building block for advanced chemical synthesis.
Emerging Applications in Ligand Chemistry and Materials Science
The unique combination of a hydrogen-bonding phenol group, a polar sulfonyl group, and a reactive fluoro-aromatic system positions this compound as a candidate for new applications in coordination chemistry and materials science.
In ligand chemistry, fluorinated phenols are used to construct sophisticated ligands for catalysis and metal complexes with unique properties. For example, a related compound, 4-fluoro-2-methylphenol, has been used to prepare a tetradentate aminophenol ligand. ossila.com This ligand, when complexed with vanadium, forms a ligand-to-metal charge transfer (LMCT) complex with a long-lived excited state, making it ideal for driving photochemical reactions. ossila.com The electronic properties of this compound suggest its potential for creating ligands with tailored steric and electronic environments for metal centers.
In materials science, fluoropolymers are known for their high thermal stability and chemical resistance. researchgate.net Furthermore, fluoro-aromatic compounds can undergo nucleophilic aromatic substitution to create functional materials like dye-functionalized xerogels. researchgate.net The presence of the fluorine atom in this compound allows for its potential covalent incorporation into polymer backbones or onto material surfaces, while the phenol and sulfonyl groups can be used to tune properties such as hydrophilicity, refractive index, and binding capabilities.
Computational and Theoretical Chemistry Studies of 4 Fluoro 2 Methylsulfonyl Phenol
Electronic Structure and Molecular Properties
Computational chemistry provides powerful tools for elucidating the electronic structure and predicting the properties of molecules. These theoretical investigations offer insights that are complementary to experimental data and can guide further research.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular choice for calculating the optimized geometry and ground state properties of organic molecules due to its balance of accuracy and computational cost.
For a molecule like 4-Fluoro-2-(methylsulfonyl)phenol , DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)). The output of such a calculation provides the optimized molecular geometry, including key bond lengths and angles.
As a representative example, a DFT study on a related compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol , compared the theoretically optimized structure with experimental X-ray diffraction data. google.com This comparison allows for the validation of the computational model.
Table 1: Illustrative DFT-Calculated Ground State Properties for a Substituted Phenol (B47542) This table presents data for 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol to illustrate the output of DFT calculations.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | O-H | 0.98 Å |
| Bond Length | C=N | 1.28 Å |
| Bond Angle | C-N-C | 120.5° |
| Dihedral Angle | C-C-C-C (phenol ring) | ~0.0° |
Data is illustrative and based on findings for a similar compound class. google.com
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For This compound , FMO analysis would reveal how the electron-withdrawing sulfonyl group and the electron-donating hydroxyl group influence the electronic environment of the aromatic ring. The HOMO-LUMO gap would indicate its kinetic stability and potential for participating in chemical reactions.
An illustrative FMO analysis was conducted on 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol , where the HOMO-LUMO energy gap was calculated to understand its electronic behavior. google.com
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data This table shows representative FMO data for a substituted phenol to demonstrate the concept.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Values are illustrative and based on a representative substituted phenol. google.com
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule. It helps to identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), while blue represents areas of low electron density (positive potential). Green and yellow are intermediate potentials.
An MEP map of This compound would likely show a negative potential (red) around the oxygen atoms of the hydroxyl and sulfonyl groups, as well as the fluorine atom, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen and the methyl hydrogens.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are widely used to predict various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.
Computational Prediction of Vibrational (IR) Spectra
Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, researchers can assign specific vibrational modes to the observed absorption bands.
For This compound , a computational IR spectrum would predict characteristic stretching and bending frequencies for the O-H, C-F, S=O, and C-S bonds, as well as the vibrations of the aromatic ring.
As an example, a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) demonstrated excellent agreement between the experimental FT-IR spectrum and the vibrational frequencies calculated using the DFT/B3LYP method.
Table 3: Illustrative Comparison of Calculated and Experimental IR Frequencies This table presents data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole as an example.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3055 | 3059 |
| In-plane C-H Bend | 1465 | 1481 |
| In-plane C-H Bend | 1281 | 1278 |
Data is illustrative and sourced from a study on a different fluorinated aromatic compound.
Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.) is another powerful application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental values. This is particularly useful for assigning signals in complex spectra and for distinguishing between isomers. The prediction of ¹⁹F NMR chemical shifts is of significant interest for fluorinated compounds.
For This compound , computational predictions of ¹H, ¹³C, and ¹⁹F NMR spectra would be invaluable for confirming its structure. The predicted shifts would be influenced by the electronic effects of the fluoro, hydroxyl, and methylsulfonyl substituents on the benzene (B151609) ring.
Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts This table provides an example of the correlation between predicted and observed NMR data for a related class of compounds.
| Carbon Atom Position | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (C-OH) | 155.0 | 154.5 |
| C2 (C-SO₂CH₃) | 130.2 | 131.0 |
| C4 (C-F) | 160.1 | 159.8 |
Values are hypothetical and for illustrative purposes to show the expected correlation in a study of this nature.
Investigation of Reaction Mechanisms and Transition States
Computational chemistry serves as a powerful tool for mapping the intricate pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers associated with transition states.
The reaction mechanisms of phenolic compounds, which can be complex, are frequently investigated using quantum chemical methods like Density Functional Theory (DFT). Such studies are crucial for understanding reactivity, regioselectivity, and the influence of substituents. For a molecule like this compound, computational approaches can illuminate pathways for reactions such as oxidation, electrophilic substitution, and coupling processes.
For instance, the oxidation of substituted phenols by hydroxyl radicals (•OH) in the atmosphere or in advanced oxidation processes is a common degradation pathway. mdpi.com Theoretical studies can map out the potential energy surface for this reaction, determining the activation energies for different routes, such as hydrogen abstraction from the phenolic -OH group or •OH addition to the aromatic ring at various positions. The electron-withdrawing nature of both the fluorine and methylsulfonyl groups would significantly influence the preferred sites of attack.
Furthermore, computational models have been successfully used to explain the mechanisms of reactions like the iodosulfonylation of olefins, where substituted phenols can act as organophotoredox catalysts. acs.org A theoretical investigation of this compound in a similar catalytic cycle would involve calculating the energies of the ground and excited states, redox potentials, and the energy barriers for key steps such as single electron transfer (SET) and homolytic aromatic substitution. acs.org These calculations provide deep insight into catalyst efficiency and stability.
The general approach involves:
Reactant and Product Optimization: Finding the lowest energy geometric structures of the starting materials and final products.
Transition State (TS) Search: Locating the saddle point on the potential energy surface that connects reactants and products. This is often the most challenging step.
Frequency Calculation: To confirm that reactants and products are true minima (no imaginary frequencies) and the TS is a first-order saddle point (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculation: To verify that the found TS correctly connects the desired reactant and product states.
These computational techniques bridge the gap between experimental observation and mechanistic understanding, providing a molecule-level picture of the reaction dynamics. nih.gov
The acidity of a phenol, quantified by its pKa value, is a fundamental property governed by the stability of the corresponding phenoxide anion. Both the fluoro and methylsulfonyl substituents are electron-withdrawing, which is expected to stabilize the phenoxide anion and thus lower the pKa (increase the acidity) compared to unsubstituted phenol.
Theoretical pKa Prediction: High-level quantum chemical calculations can predict aqueous pKa values with remarkable accuracy. A highly successful and practical method involves a "direct approach" that calculates the Gibbs free energy of the acid (HA) and its conjugate base (A⁻) in a simulated aqueous environment. mdpi.com
Recent studies have demonstrated that DFT calculations using functionals like CAM-B3LYP, combined with a large basis set such as 6-311+G(d,p) and a continuum solvation model (like SMD or PCM), can achieve excellent results. mdpi.comnih.gov The inclusion of one or two explicit water molecules in the calculation, which form hydrogen bonds with the solute, has been shown to be critical for obtaining high accuracy, often leading to a mean absolute error of around 0.3 pKa units. mdpi.comnih.gov
| Computational Method | Key Features | Typical Mean Absolute Error (pKa units) | Reference |
|---|---|---|---|
| DFT (various) with Continuum Solvation (PCM/SMD) | Calculates Gibbs free energy difference in solution. Accuracy is highly dependent on functional. | 1.0 - 5.0 | nih.gov |
| DFT with Correlation to ΔG | Uses a linear correlation between the calculated Gibbs free energy of dissociation and experimental pKa values for a training set of similar compounds. | 0.14 - 0.40 | neliti.com |
| DFT with Explicit Water + Continuum Solvation | Includes 1-2 explicit water molecules to model direct H-bonding, within a continuum solvent model. | ~0.3 - 0.4 | mdpi.comnih.gov |
Preferred Protonation Sites: In strongly acidic media, phenols can be protonated. Computational studies on phenol and its derivatives have explored the competition between protonation on the oxygen atom (forming an oxonium ion) and on the aromatic ring carbons. nih.govresearchgate.net While protonation in super-acidic solutions typically occurs on the oxygen atom, gas-phase basicity studies show that protonation on the ring carbon, particularly at the position para to the hydroxyl group, is often favored due to the formation of a stable cyclohexadienyl cation. nih.govresearchgate.net
For this compound, theoretical calculations would be used to determine the proton affinity of each potential site (the phenolic oxygen, the two sulfonyl oxygens, and the ring carbons). The calculations would likely show that the electron-withdrawing substituents significantly decrease the basicity of the entire molecule, making it less prone to protonation than simple phenol. The most likely carbon protonation site would be C6, which is ortho to the activating -OH group and avoids the deactivating influence of the other substituents.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and the way molecules interact with each other in the condensed phase are governed by a delicate balance of forces, which can be effectively modeled using computational methods.
In the solid state, this compound is expected to form robust hydrogen bonding networks that define its crystal structure. The molecule contains excellent hydrogen bond donors and acceptors.
Donor: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor.
Acceptors: The two oxygen atoms of the methylsulfonyl (-SO₂-) group are strong acceptors. The phenolic oxygen can also act as an acceptor, and the fluorine atom can be a weak acceptor.
Computational crystal structure prediction (CSP) methods, combined with analysis of crystallographic databases for similar compounds, can predict the likely packing motifs. The most probable and energetically favorable interactions would be strong O-H···O hydrogen bonds. These could lead to the formation of common supramolecular synthons, such as dimers (where two molecules hydrogen bond to each other) or catemers (chains). researchgate.net Given the two strong acceptor sites on the sulfonyl group, complex 2D or 3D networks are highly probable.
| Donor | Acceptor | Interaction Type | Expected Role in Crystal Packing |
|---|---|---|---|
| O-H (Phenolic) | O (Sulfonyl) | Strong Hydrogen Bond | Primary interaction, likely forming dimers or chains. |
| O-H (Phenolic) | O (Phenolic) | Strong Hydrogen Bond | Possible chain or catemer formation. |
| C-H (Aromatic/Methyl) | O (Sulfonyl/Phenolic) | Weak Hydrogen Bond | Secondary interactions, providing additional stabilization to the 3D network. |
| C-H (Aromatic) | F (Fluoro) | Weak Hydrogen Bond | Directional interaction contributing to packing efficiency. |
Beyond the dominant hydrogen bonds, a variety of other noncovalent interactions contribute to the cohesive energy and structure of molecular aggregates in both solid and liquid phases. For this compound, these include:
π-π Stacking: The interaction between aromatic rings is a key stabilizing force. The electronic character of the ring in this compound is significantly altered by the substituents. The presence of the strongly electron-withdrawing fluoro and methylsulfonyl groups makes the π-system electron-deficient. This would favor stacked or parallel-displaced interactions with electron-rich aromatic rings, but could lead to repulsive interactions with other similarly electron-deficient rings unless arranged in an offset geometry to minimize electrostatic repulsion. rsc.orgvu.nl
Halogen Bonding: While fluorine is the least polarizable halogen and a weak halogen bond donor, C-F···X interactions (where X is a nucleophile like an oxygen atom) are recognized as contributing to molecular assembly. acs.org
Lone Pair-π Interactions: The lone pairs on the oxygen and fluorine atoms can interact favorably with the electron-deficient center of an adjacent aromatic ring. nih.gov
Derivatization and Structural Modification for Chemical Exploration
Systematic Modification of the 4-Fluoro-2-(methylsulfonyl)phenol Scaffold
The phenolic ring of this compound is amenable to a variety of chemical transformations, primarily involving the hydroxyl group and the aromatic protons.
The hydroxyl group is a key site for derivatization, most commonly through etherification and esterification reactions. The Williamson ether synthesis, a classic method for forming ethers, can be employed by first deprotonating the phenol (B47542) with a suitable base, such as sodium hydride, to form the more nucleophilic phenoxide. This is followed by reaction with an alkyl halide to yield the corresponding ether. This reaction is highly versatile, allowing for the introduction of a wide array of alkyl and aryl substituents.
Another significant modification of the phenolic ring involves electrophilic aromatic substitution. The positions of the existing substituents—the hydroxyl, fluoro, and methylsulfonyl groups—direct incoming electrophiles to specific locations on the ring, thereby influencing the regioselectivity of the reaction. For instance, reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce further functional groups, expanding the chemical diversity of the scaffold. The synthesis of chalcone (B49325) derivatives from the structurally similar 4'-fluoro-2'-hydroxyacetophenone (B74785) suggests that the phenolic ring of this compound could undergo condensation reactions with aldehydes to form larger, conjugated systems. ossila.com
Table 1: Representative Etherification Reactions of Phenols
| Phenol Reactant | Alkylating Agent | Base | Solvent | Product |
| 4-Bromophenol | Unknown Alkyl Bromide | KOH | Water | Corresponding Ether |
| General Phenol | Primary Alkyl Halide | NaH | Anhydrous | General Ether |
This table presents generalized and specific examples of the Williamson ether synthesis, a common reaction for derivatizing phenolic hydroxyl groups. libretexts.orgyoutube.com
The methylsulfonyl group is a strong electron-withdrawing group that significantly influences the electronic properties of the phenolic ring. Modifications to this group can modulate this effect and introduce new functionalities. A common synthetic route to sulfones is the oxidation of the corresponding thioether. Therefore, variations in the sulfonyl group can be achieved by starting with different substituted thioethers prior to oxidation with reagents like Oxone or sodium periodate (B1199274). fishersci.ieyoutube.com
More advanced modifications can also be envisioned. For instance, the aryl(sulfonyl)amino group has been shown to be a good leaving group in intramolecular substitution reactions, suggesting a potential strategy for replacing the sulfonyl moiety with other functional groups. researchgate.net Furthermore, the sulfonyl group can direct C-H activation reactions. Recent studies have demonstrated the iridium-catalyzed C-H borylation of aryl sulfonyl compounds at the meta and para positions, opening up avenues for further functionalization of the aromatic ring. gcms.cz
The position of the fluorine atom on the phenolic ring has a profound impact on the molecule's electronic and steric properties. The high electronegativity of fluorine can influence the acidity of the phenolic proton and the reactivity of the aromatic ring. Altering the position of the fluorine atom relative to the hydroxyl and methylsulfonyl groups would create a library of isomers with differing properties.
One of the key reactivities associated with an activated aryl fluoride (B91410) is its susceptibility to nucleophilic aromatic substitution (SNAr). In the context of fluorinated chalcone synthesis, it has been observed that fluorine atoms can be displaced by nucleophiles like methoxide, with the reaction outcome being dependent on the solvent used. scbt.com This suggests that the fluorine atom in this compound or its derivatives could potentially be replaced by other nucleophiles under specific conditions, providing a route to a diverse range of analogs.
Synthesis and Characterization of Complex Derivatives Incorporating the Core Structure
The this compound core can be incorporated into more complex molecular architectures. For example, building upon the synthesis of chalcones from related starting materials, one could envision the reaction of a suitably functionalized this compound derivative with an appropriate aldehyde to form a chalcone. These chalcones can then be further modified, for instance, by cyclization with hydrazine (B178648) hydrate (B1144303) to yield pyrazole (B372694) derivatives. ossila.com
Another approach to building complex derivatives involves multi-component reactions or the use of the core structure as a building block in a multi-step synthesis. For example, the phenolic hydroxyl group can be used as a handle to attach the molecule to a larger scaffold, while the other positions on the ring can be functionalized to interact with biological targets. The synthesis of complex imidazole (B134444) derivatives starting from precursors like thioanisole (B89551) demonstrates the feasibility of incorporating the methylsulfonylphenyl moiety into heterocyclic systems. researchgate.net
The characterization of these complex derivatives would rely on a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) would be essential for elucidating the precise structure and connectivity of the atoms. Mass spectrometry (MS) would confirm the molecular weight, and infrared (IR) spectroscopy would identify the presence of key functional groups. For crystalline derivatives, X-ray crystallography could provide definitive information about the three-dimensional structure.
Table 2: Spectroscopic Data for a Related Compound: 4-(Methylsulfonyl)phenol (B50025)
| Technique | Observation | Interpretation |
| LCMS (M+H)⁺ | m/z = 173.0 | Confirms the molecular weight of the protonated molecule. |
Mechanistic Insights Derived from Structure-Reactivity Studies of Analogues
While specific mechanistic studies on this compound are not widely available, insights can be drawn from studies on analogous compounds. The electronic interplay between the electron-donating hydroxyl group, the strongly electron-withdrawing sulfonyl group, and the electronegative fluorine atom governs the reactivity of the molecule.
Structure-reactivity studies on related fluorinated and sulfonated phenols would be invaluable. For example, comparing the rates of etherification across a series of isomers with the fluorine at different positions would quantify the electronic and steric influence of the fluorine atom on the nucleophilicity of the phenoxide. Similarly, studying the regioselectivity of electrophilic aromatic substitution on these isomers would provide a deeper understanding of the directing effects of the substituents.
In the context of nucleophilic aromatic substitution, mechanistic studies on related fluoro-compounds have highlighted the importance of a strong electron-withdrawing group positioned ortho or para to the fluorine to stabilize the Meisenheimer complex intermediate. The methylsulfonyl group at the ortho position in this compound would strongly activate the fluorine atom towards SNAr. The kinetics of such reactions would be highly sensitive to the nature of the nucleophile and the solvent system.
Advanced Analytical Characterization in Chemical Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional and Connectivity Assignment
NMR spectroscopy is a powerful tool for defining the precise structure of a molecule by mapping the chemical environments of specific nuclei. For 4-Fluoro-2-(methylsulfonyl)phenol , ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic region of the ¹H NMR spectrum of This compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The proton ortho to the hydroxyl group will likely appear as a doublet, coupled to the adjacent proton. The other two protons will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methyl group of the methylsulfonyl moiety will present as a sharp singlet in the upfield region. The phenolic proton will appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
¹³C NMR reveals the carbon framework of the molecule. The spectrum will display distinct signals for each of the seven carbon atoms in This compound . The carbon atom attached to the fluorine will show a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the sulfonyl group and the fluorine atom, and the electron-donating effect of the hydroxyl group.
¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine atoms. The ¹⁹F NMR spectrum of This compound is expected to show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. The fine structure of this signal will be influenced by coupling to the neighboring aromatic protons.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | ~7.8 (H-3) | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5 |
| ¹H | ~7.2 (H-5) | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 |
| ¹H | ~7.0 (H-6) | dd | J(H,H) ≈ 8.5, J(H,H) ≈ 2.5 |
| ¹H | ~3.2 (CH₃) | s | |
| ¹H | ~9.5 (OH) | br s | |
| ¹³C | ~158 (C-F) | d | ¹J(C,F) ≈ 245 |
| ¹³C | ~150 (C-OH) | s | |
| ¹³C | ~128 (C-SO₂CH₃) | d | J(C,F) ≈ 3 |
| ¹³C | ~125 (C-3) | d | J(C,F) ≈ 8 |
| ¹³C | ~118 (C-5) | d | J(C,F) ≈ 22 |
| ¹³C | ~115 (C-6) | d | J(C,F) ≈ 3 |
| ¹³C | ~45 (CH₃) | s | |
| ¹⁹F | ~ -115 | m |
Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of This compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. drugbank.com The presence of the sulfonyl group will be confirmed by two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found around 1150 cm⁻¹ and 1300 cm⁻¹, respectively. The C-F stretching vibration will likely appear as a strong band in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretching | 3200-3600 | Broad, Medium-Strong |
| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |
| Sulfonyl S=O | Asymmetric Stretching | ~1300 | Strong |
| Sulfonyl S=O | Symmetric Stretching | ~1150 | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Medium-Weak |
| C-F | Stretching | 1000-1250 | Strong |
| C-S | Stretching | 600-800 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For This compound , with a molecular formula of C₇H₇FO₃S, the expected exact mass is approximately 190.01 g/mol . chemicalbook.com In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to this mass.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for phenols include the loss of a hydrogen atom to form a stable phenoxy radical, or the loss of CO. For This compound , fragmentation may also involve the cleavage of the methyl group from the sulfonyl moiety, leading to a fragment with a loss of 15 Da (·CH₃). Cleavage of the entire methylsulfonyl group (·SO₂CH₃) would result in a significant fragment ion. The presence of the fluorine atom will also influence the fragmentation, and its characteristic isotopic pattern can aid in identification.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Fragment Lost |
|---|---|---|
| 190 | [C₇H₇FO₃S]⁺ | (Molecular Ion) |
| 175 | [C₆H₄FO₃S]⁺ | ·CH₃ |
| 111 | [C₆H₄FO]⁺ | ·SO₂CH₃ |
| 95 | [C₅H₄FO]⁺ | CO from [C₆H₄FO]⁺ |
| 83 | [C₅H₄F]⁺ | CO from [C₆H₄FO]⁺ |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods in chemical analysis.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
HPLC is a versatile technique for the separation, identification, and quantification of compounds. For the analysis of This compound , a reversed-phase HPLC method would be most suitable. academicjournals.org This typically involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a gradient elution to ensure good separation. academicjournals.orgresearchgate.net Detection is commonly achieved using a UV detector, as the phenolic ring and sulfonyl group are chromophores that absorb UV light. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for qualitative analysis, while the peak area is proportional to the concentration and is used for quantitative analysis. nih.gov
Typical HPLC Parameters for the Analysis of Phenolic Compounds
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, e.g., 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.com While phenols can be analyzed directly by GC, their polarity can lead to peak tailing and poor chromatographic performance. chemicalbook.comspectrabase.com Therefore, derivatization is often employed to increase volatility and improve peak shape. nih.gov For This compound , derivatization of the phenolic hydroxyl group, for instance, by silylation to form a trimethylsilyl (B98337) (TMS) ether, would make the compound more amenable to GC analysis. nih.gov The sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. researchgate.netresearchgate.net
Typical GC-MS Parameters for the Analysis of Derivatized Phenols
| Parameter | Condition |
|---|---|
| Column | Capillary column, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless |
| Oven Temperature Program | e.g., start at 60 °C, ramp to 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 40-550 |
Solid-State Characterization
The solid-state properties of a chemical compound are fundamental to its behavior and application. Characterization of the crystalline form provides invaluable insights into the three-dimensional arrangement of molecules, which in turn influences physical properties such as melting point, solubility, and stability. For "this compound," a detailed analysis of its solid-state structure is crucial for understanding its molecular geometry and intermolecular interactions.
X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Polymorphism Studies
Furthermore, XRD is the primary tool for the investigation of polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, which is of particular importance in the pharmaceutical and materials science fields.
A comprehensive search of publicly available scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for "this compound." This search included major chemical and crystallographic repositories.
Despite a thorough investigation, no specific single-crystal X-ray diffraction data or polymorphism studies for the compound "this compound" were found in the public domain at the time of this writing. Consequently, detailed crystallographic tables and a discussion of its specific solid-state structure and potential polymorphic forms cannot be provided.
For illustrative purposes, the following table outlines the typical data that would be generated from a single-crystal XRD study.
Table 1: Illustrative Crystallographic Data for a Hypothetical Crystal Structure
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₇FO₃S |
| Formula Weight | 190.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
No experimental data is available for "this compound." The values in this table are for a hypothetical compound and are presented for illustrative purposes only.
The absence of this data in the public record indicates a gap in the scientific literature regarding the solid-state characterization of this specific compound. Further research, involving the growth of single crystals of "this compound" and subsequent analysis by XRD, would be required to determine its crystal structure and explore its polymorphic landscape.
Q & A
Basic Research Question
- ¹H/¹³C NMR : In acetone-d₆, the phenolic proton appears downfield (δ ~10–12 ppm) due to hydrogen bonding, while the sulfonyl group deshields adjacent aromatic protons (e.g., δ ~7.5–8.5 ppm for ortho-fluorine) .
- IR Spectroscopy : Strong S=O stretching (~1350 cm⁻¹ and ~1150 cm⁻¹) and O–H stretching (~3200 cm⁻¹) confirm functional groups.
- UV-Vis : The electron-withdrawing sulfonyl group shifts λ_max compared to non-sulfonated analogs, useful for studying electronic transitions .
How does the methylsulfonyl group influence the acidity of the phenolic hydroxyl compared to other substituents?
Advanced Research Question
The methylsulfonyl group’s strong electron-withdrawing nature increases phenolic acidity (predicted pKa ~7–8) compared to electron-donating groups (e.g., –OCH₃, pKa ~10). Potentiometric titration in aqueous methanol (50% v/v) at 25°C can quantify pKa. Computational methods (DFT with B3LYP/6-311+G(d,p)) further validate experimental results by analyzing charge distribution at the hydroxyl oxygen .
What strategies resolve contradictions in crystallographic data when polymorphic forms of this compound are observed?
Advanced Research Question
Polymorphism can arise from varying hydrogen-bonding networks or packing motifs. To resolve discrepancies:
- Collect high-resolution data (θ > 25°) and refine using SHELXL with TWIN/BASF commands for twinned crystals .
- Compare Hirshfeld surfaces to quantify intermolecular interactions across polymorphs.
- Validate with solid-state NMR (¹³C CP/MAS) to distinguish conformational differences .
How can this compound be utilized as a ligand in transition metal coordination chemistry?
Advanced Research Question
The sulfonyl oxygen and phenolic –OH can act as bidentate ligands. For example, refluxing with Re(CO)₅Br in ethanol forms a fac-[Re(CO)₃(L)]⁺ complex, characterized by FT-IR (ν(CO) ~1880–2020 cm⁻¹) and single-crystal analysis. The ligand’s planarity enhances metal-ligand charge transfer, relevant to catalytic or photophysical applications .
What are the stability considerations for storing this compound, and how can degradation be monitored?
Basic Research Question
Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonyl group. Monitor stability via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
